molecular formula C6H5BBr2 B14157609 Borane, dibromophenyl- CAS No. 4151-77-3

Borane, dibromophenyl-

Cat. No.: B14157609
CAS No.: 4151-77-3
M. Wt: 247.72 g/mol
InChI Key: GFBZCLIJTPEKOQ-UHFFFAOYSA-N
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Description

Borane, dibromophenyl- is an organoboron compound that features a boron atom bonded to a phenyl group and two bromine atoms. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. Borane, dibromophenyl- is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Borane, dibromophenyl- can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with bromine in the presence of a suitable catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the use of dibromoborane reagents, which react with phenyl-containing compounds to form borane, dibromophenyl-.

Industrial Production Methods

Industrial production of borane, dibromophenyl- often involves large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Borane, dibromophenyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: It can be reduced to form borane complexes.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in reactions with borane, dibromophenyl- include:

    Oxidizing agents: Hydrogen peroxide, sodium perborate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Grignard reagents, organolithium compounds.

Major Products

The major products formed from reactions involving borane, dibromophenyl- include boronic acids, boronates, and various substituted borane derivatives.

Scientific Research Applications

Borane, dibromophenyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of borane, dibromophenyl- involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in a variety of chemical reactions, including catalysis and bond formation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar in structure but lacks the bromine atoms.

    Dibromoborane: Contains two bromine atoms but lacks the phenyl group.

    Borane-tetrahydrofuran complex: A borane complex used in reduction reactions.

Uniqueness

Borane, dibromophenyl- is unique due to the presence of both a phenyl group and two bromine atoms, which confer specific reactivity and stability. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds.

Properties

IUPAC Name

dibromo(phenyl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBr2/c8-7(9)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBZCLIJTPEKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBr2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416083
Record name Borane, dibromophenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4151-77-3
Record name Borane, dibromophenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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